molecular formula C7H14O2Si B080128 Trimethylsilyl methacrylate CAS No. 13688-56-7

Trimethylsilyl methacrylate

Cat. No. B080128
Key on ui cas rn: 13688-56-7
M. Wt: 158.27 g/mol
InChI Key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N
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Patent
US05272201

Procedure details

To a solution of 5.55 g (6.31 mL, 24 mmol) of 1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene and 0.1 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) in 30 mL of THF was added a mixture of 7.6 g (8.1 mL, 48 mmol) of 2-dimethylaminoethyl methacrylate (purified by passage over a column of basic alumina under argon), and 23.9 g (26.7 mL, 168 mmol) of n-butyl methacrylate (purified by passage over a column of basic alumina under argon) from an addition funnel. The temperature of the reaction mixture rose from 27° C. to 61° C. during the course of the addition, and an ice bath was used to moderate the temperature rise. When, following the conclusion of the addition and removal of the cooling bath, the temperature was 32° C., the dropwise addition of 49.4 g (56.1 mL, 312 mmol) of trimethylsilyl methacrylate was begun. During the course of the addition the temperature of the reaction mixture rose to 56° C. while a total of 1.2 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) was added in 4 additions, and 20 mL of THF was added to reduce viscosity. Analysis of an aliquot of the solution by 1H NMR showed that there was no residual monomer present. After addition of 70 mL of tetrabutylammonium fluoride trihydrate (0.03M in methanol), the solution was refluxed for 12 hr. The solution was concentrated under reduced pressure with a rotary evaporator to give 80 g of a 40.58% solids solution of poly ω-2-β-dimethylaminoethyl isobutyrate(2-dimethylaminoethyl methacrylate [9 mol %]-co-n-butyl methacrylate [32 mol %]-b-methacrylic acid [59 mol %]).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene
Quantity
6.31 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
26.7 mL
Type
reactant
Reaction Step Four
Quantity
56.1 mL
Type
reactant
Reaction Step Five
Quantity
1.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
70 mL
Type
reactant
Reaction Step Seven
Yield
40.58%

Identifiers

REACTION_CXSMILES
CN(C)CC[O:5][C:6]([O:10][Si](C)(C)C)=[C:7]([CH3:9])C.[CH2:16]([N+](CCCC)(CCCC)CCCC)CCC.C(OCCN(C)C)(=O)C(C)=C.[C:44]([O:49][CH2:50][CH2:51][CH2:52][CH3:53])(=[O:48])[C:45]([CH3:47])=[CH2:46].C(O[Si](C)(C)C)(=O)C(C)=C.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(=O)OC(C)CO1.C1COCC1>[C:44]([O:49][CH2:50][CH2:51][CH2:52][CH3:53])(=[O:48])[C:45]([CH3:47])=[CH2:46].[CH3:16]/[CH:9]=[CH:7]/[C:6]([OH:5])=[O:10] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene
Quantity
6.31 mL
Type
reactant
Smiles
CN(CCOC(=C(C)C)O[Si](C)(C)C)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Step Four
Name
Quantity
26.7 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Five
Name
Quantity
56.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Step Six
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Step Seven
Name
Quantity
70 mL
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by passage over a column of basic alumina under argon) from an addition funnel
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture rose from 27° C. to 61° C. during the course of the addition, and an ice bath
ADDITION
Type
ADDITION
Details
the conclusion of the addition and removal of the cooling bath
CUSTOM
Type
CUSTOM
Details
was 32° C.
ADDITION
Type
ADDITION
Details
During the course of the addition the temperature of the reaction mixture
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hr
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40.58%
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCC
Name
Type
product
Smiles
C/C=C/C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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